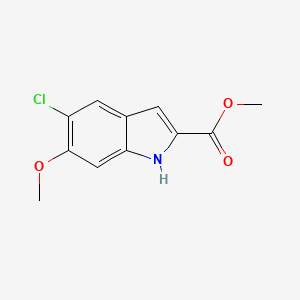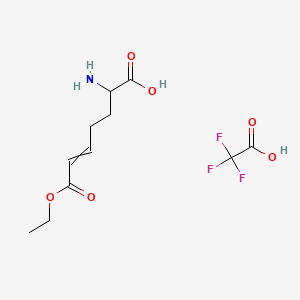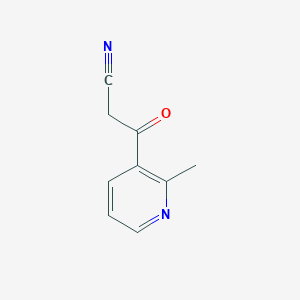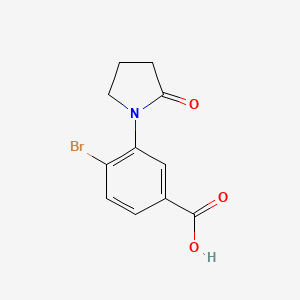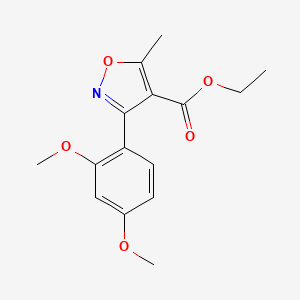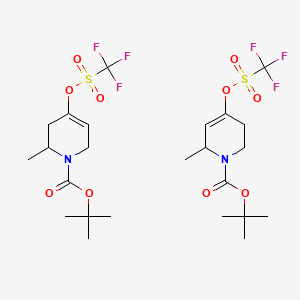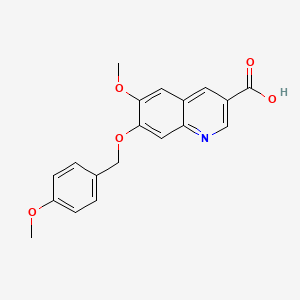
1-Methyl-3-nitro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Methyl-3-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 1-Methylindole-3-carboxylic acid. This can be achieved through the reaction of 1-Methylindole-3-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control and the use of catalysts .
Chemical Reactions Analysis
1-Methyl-3-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas, catalysts such as palladium, and nucleophiles for substitution reactions . Major products formed from these reactions include amino derivatives, substituted indoles, and ester or amide derivatives .
Scientific Research Applications
1-Methyl-3-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
1-Methyl-3-nitro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitroindole-2-carboxylic acid: Similar structure but without the methyl group, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1-methyl-3-nitroindole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)8(12(15)16)9(11)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
BTNMFAYYMCEMTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


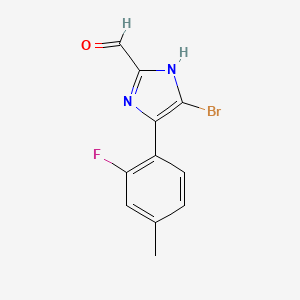
![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)

![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
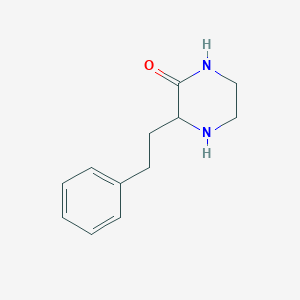
![6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13697801.png)
